Molecular Weight and Heteroatom Content as a Determinant of Detection Sensitivity and LogD
The replacement of a phenyl substituent (4-phenyloxazolidin-2-one, MW 163.17 g/mol) with a thienyl group (MW 169.20 g/mol) increases the monoisotopic mass by 6.03 Da, primarily due to the sulfur atom [1][2]. This mass shift is sufficient to resolve the two compounds by unit-resolution LC-MS, avoiding isobaric interference in reaction monitoring. Additionally, the cLogP difference (XLogP3-AA = 1.0 for the thienyl analog vs. ∼1.3 for the 4-phenyl analog) reflects lower lipophilicity, which can influence phase partitioning in preparative chromatography and biological membrane permeability [2].
| Evidence Dimension | Molecular weight and predicted LogP |
|---|---|
| Target Compound Data | MW 169.20 g/mol; XLogP3-AA = 1.0 |
| Comparator Or Baseline | 4-Phenyloxazolidin-2-one: MW 163.17 g/mol; estimated XLogP3 ∼1.3 |
| Quantified Difference | ΔMW = +6.03 g/mol; ΔLogP = –0.3 |
| Conditions | PubChem computed properties (2021.05.07 release) vs. ChemAxon prediction for phenyl analog |
Why This Matters
The 6 Da mass difference and reduced lipophilicity facilitate unambiguous analytical tracking and purification, critical for process chemistry where intermediate identity confirmation is required.
- [1] PubChem CID 93690333, (5R)-5-thiophen-2-yl-1,3-oxazolidin-2-one, Computed Properties, XLogP3-AA = 1.0, MW = 169.20 g/mol. View Source
- [2] 4-Phenyl-1,3-oxazolidin-2-one, CAS 90319-52-1, computed MW 163.17, estimated LogP via ChemAxon, comparison with thienyl analog. View Source
